2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride
CAS No.: 1803561-82-1
VCID: VC2605083
Molecular Formula: C8H18ClNO3
Molecular Weight: 211.68 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and Production2.1 Synthesis Methods: The compound can be synthesized through various chemical processes involving:
2.2 Reaction Characteristics: The compound's functional groups allow it to participate in diverse chemical reactions, including:
These reactions are typically controlled to optimize yield and maintain stereoselectivity. Applications3.1 Biochemical Research: This compound is particularly valuable for studying:
3.2 Pharmaceutical Development: The presence of a stereocenter makes it useful in chiral separations for drug development since enantiomers often exhibit different biological activities. 3.3 Industrial Uses: In industrial chemistry, the compound is used as a precursor for synthesizing other bioactive molecules or as a reagent in organic transformations. Safety and Hazards4.1 GHS Classification:
4.2 Precautionary Measures: Users should follow standard laboratory safety protocols:
Research FindingsRecent studies have highlighted the compound's potential in:
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CAS No. | 1803561-82-1 | ||||||||||
Product Name | 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride | ||||||||||
Molecular Formula | C8H18ClNO3 | ||||||||||
Molecular Weight | 211.68 g/mol | ||||||||||
IUPAC Name | 2-amino-3-hydroxy-5,5-dimethylhexanoic acid;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C8H17NO3.ClH/c1-8(2,3)4-5(10)6(9)7(11)12;/h5-6,10H,4,9H2,1-3H3,(H,11,12);1H | ||||||||||
Standard InChIKey | ODCSPVSRZKOFFB-UHFFFAOYSA-N | ||||||||||
SMILES | CC(C)(C)CC(C(C(=O)O)N)O.Cl | ||||||||||
Canonical SMILES | CC(C)(C)CC(C(C(=O)O)N)O.Cl | ||||||||||
PubChem Compound | 119032047 | ||||||||||
Last Modified | Aug 16 2023 |
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